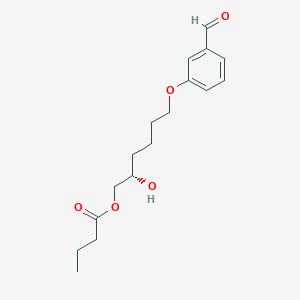
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is an organic compound with the molecular formula C17H24O5 This compound is characterized by the presence of a formyl group attached to a phenoxy ring, a hydroxyhexyl chain, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-formylphenol with a suitable hydroxyhexyl derivative under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-carboxyphenoxy derivatives.
Reduction: Formation of 3-hydroxyphenoxy derivatives.
Substitution: Formation of nitro or halogenated phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxy ring may interact with hydrophobic pockets in biological molecules, influencing their function. The hydroxyhexyl chain and butanoate ester contribute to the compound’s solubility and bioavailability, facilitating its distribution and interaction within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate: Similar structure but with an acetate ester instead of butanoate.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl propanoate: Similar structure but with a propanoate ester instead of butanoate.
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl pentanoate: Similar structure but with a pentanoate ester instead of butanoate.
Uniqueness
(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butanoate ester enhances its lipophilicity compared to shorter-chain esters, potentially influencing its pharmacokinetic properties and making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918531-68-7 |
|---|---|
Molekularformel |
C17H24O5 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] butanoate |
InChI |
InChI=1S/C17H24O5/c1-2-6-17(20)22-13-15(19)8-3-4-10-21-16-9-5-7-14(11-16)12-18/h5,7,9,11-12,15,19H,2-4,6,8,10,13H2,1H3/t15-/m0/s1 |
InChI-Schlüssel |
LADAIWCUPXWTRS-HNNXBMFYSA-N |
Isomerische SMILES |
CCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |
Kanonische SMILES |
CCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile](/img/structure/B12607289.png)
![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
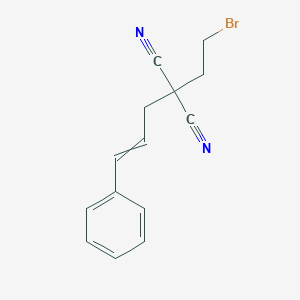

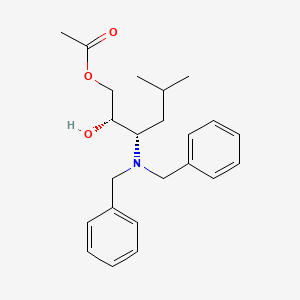


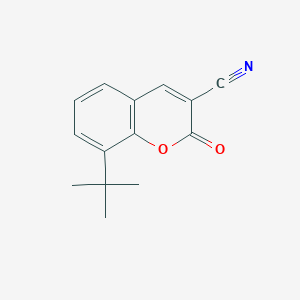
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)

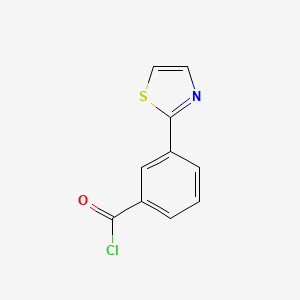
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
